molecular formula C22H24ClF2N3O3S B2863149 N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-ethoxy-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1215734-30-7

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-ethoxy-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No. B2863149
CAS RN: 1215734-30-7
M. Wt: 483.96
InChI Key: JLVUGONWJGNUIQ-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and analyzed for their anti-inflammatory properties . They have been found to inhibit COX-1 and COX-2, which are key enzymes in the inflammatory process .


Synthesis Analysis

Benzothiazole derivatives can be synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of these compounds is typically analyzed using IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The synthesized compounds were evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Scientific Research Applications

Antitumor and Cytotoxic Activity

Thiazole derivatives, including our compound of interest, have been studied for their potential in cancer treatment. They have shown promise in inducing cytotoxic effects on tumor cell lines. For instance, certain thiazole compounds have demonstrated potent effects on prostate cancer cells . This suggests that our compound could be explored for its efficacy against various types of cancer, leveraging its thiazole core structure.

Antimicrobial and Antifungal Properties

Thiazoles are known to possess significant antimicrobial and antifungal activities. Research indicates that thiazole derivatives can be more active against bacterial strains like Bacillus cereus, B. subtilis, and E. coli, as well as fungal strains such as Aspergillus niger, Fusarium oxisporum, and Rhizopus oryzae . This opens up avenues for the compound to be used in developing new antimicrobial agents.

Anti-inflammatory and Analgesic Effects

The compound’s thiazole moiety is associated with anti-inflammatory and analgesic activities. Studies have shown that thiazole derivatives can act as COX inhibitors, which are crucial in the inflammatory process . This property can be harnessed to develop new pain relief medications with fewer side effects.

Neuroprotective Applications

Thiazoles have been identified to play a role in neuroprotection. They are involved in the synthesis of neurotransmitters like acetylcholine, which is essential for the normal functioning of the nervous system . This suggests potential applications in treating neurodegenerative diseases or protecting neuronal health.

Antihypertensive and Cardiovascular Uses

Some thiazole derivatives exhibit antihypertensive activity, which can be beneficial in managing high blood pressure and related cardiovascular conditions . The compound could be investigated for its potential benefits in cardiovascular health.

Antiviral and Anti-HIV Activity

Thiazole compounds have shown activity against HIV, providing a basis for the development of antiretroviral drugs . Given the ongoing need for effective HIV treatments, this compound could contribute to the next generation of antiretroviral therapies.

Antischizophrenia and Psychiatric Disorders

Thiazole derivatives have been associated with antischizophrenia activity, indicating potential applications in psychiatric medicine . This could lead to new treatments for schizophrenia and other mental health disorders.

Antithrombotic and Anticoagulant Effects

Thiazoles have been reported to act as fibrinogen receptor antagonists with antithrombotic activity . This property is crucial in preventing blood clots, suggesting that our compound could be used in creating safer anticoagulants.

Future Directions

Further studies could involve molecular docking to check the three-dimensional geometrical view of the ligand binding to their protein receptor . This could provide more insights into the mechanism of action of these compounds.

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-ethoxy-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F2N3O3S.ClH/c1-2-30-17-5-3-15(4-6-17)21(28)27(8-7-26-9-11-29-12-10-26)22-25-20-18(24)13-16(23)14-19(20)31-22;/h3-6,13-14H,2,7-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVUGONWJGNUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=C(C=C4S3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-ethoxy-N-(2-morpholinoethyl)benzamide hydrochloride

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